Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate
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Overview
Description
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
This reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then distilled to separate it from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: The compound can be reduced to form ethanol and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Acetic acid and ethanol.
Oxidation: Acetic acid and other oxidized products.
Reduction: Ethanol and other reduced products.
Scientific Research Applications
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction of organic compounds from biological samples.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of perfumes, flavorings, and as a solvent in coatings and adhesives
Mechanism of Action
The mechanism of action of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. In oxidation reactions, it undergoes a series of steps where it is first converted to acetaldehyde and then to acetic acid. This process involves the formation of intermediate radicals and the participation of oxygen and water .
Comparison with Similar Compounds
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate can be compared with other esters such as:
Ethyl acetate: Similar in structure but lacks the N-acetylethanimidoyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl butyrate: Similar ester with an isopropyl group instead of an ethyl group
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Biological Activity
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is a compound of interest due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic activities, supported by data from various studies.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol. It is an acetate ester formed from acetic acid and ethanol, which contributes to its biological activity profile.
Antioxidant Activity
Antioxidant activity is a significant aspect of the biological profile of this compound. Various studies have employed different methods to evaluate its capacity to scavenge free radicals.
In Vitro Antioxidant Assays
The antioxidant activity was assessed using methods such as DPPH and ABTS assays. The results are summarized in the following table:
Assay Method | IC₅₀ (µg/mL) |
---|---|
DPPH | 98.82 ± 1.01 |
ABTS | 4.20 ± 0.13 |
Phenanthroline | 21.22 ± 0.59 |
FRAP | 94.09 ± 1.40 |
These results indicate that while the compound exhibits moderate antioxidant activity, it is less effective than ascorbic acid and Trolox, which serve as standard references in such assays .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated significant antibacterial effects, with inhibition zone diameters ranging from 20.0 ± 0.5 mm to 24.5 ± 0.3 mm, surpassing the positive control (gentamicin) which showed smaller inhibition zones (10.0 ± 0.2 mm to 19.1 ± 0.8 mm) .
Case Studies on Antimicrobial Efficacy
- Study on Streptomyces sp.: Ethyl acetate extracts from Streptomyces sp. CRB46 exhibited notable antimicrobial activity, suggesting that compounds derived from similar sources may share comparable properties .
- Extracts from Tilia americana: Another study demonstrated that ethyl acetate extracts from Tilia americana var. mexicana induced significant antitumor activity against the K-562 leukemia cell line, indicating a potential for broader biological applications beyond mere antimicrobial effects .
Cytotoxic Activity
Cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines, making it a candidate for further pharmacological exploration.
The cytotoxic effects are believed to be linked to the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . The specific pathways involved in this process warrant further investigation.
Properties
CAS No. |
917598-72-2 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxyacetate |
InChI |
InChI=1S/C8H13NO4/c1-4-12-8(11)5-13-7(3)9-6(2)10/h4-5H2,1-3H3 |
InChI Key |
JEVVDYXLWHWLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=NC(=O)C)C |
Origin of Product |
United States |
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